N-Methylpyrrole-d4 (ring-d4)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

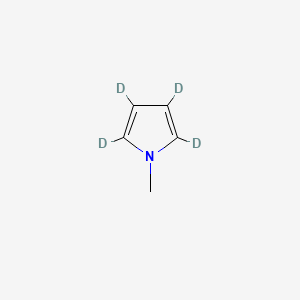

N-Methylpyrrole-d4 (ring-d4) is a deuterium-labeled compound, specifically a stable isotope-labeled version of N-Methylpyrrole. It is characterized by the replacement of hydrogen atoms in the pyrrole ring with deuterium atoms. This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard due to its unique isotopic labeling, which allows for precise chemical shift calibration .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of N-Methylpyrrole-d4 (ring-d4) typically involves the reaction of N-Methylpyrrole with deuterated reagents. One common method includes the reaction of N-Methylpyrrole with deuterated sodium (NaD) in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction proceeds under controlled conditions, followed by evaporation and purification steps to obtain the desired deuterium-labeled compound .

Industrial Production Methods

Industrial production of N-Methylpyrrole-d4 (ring-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards required for research and industrial applications .

化学反应分析

Types of Reactions

N-Methylpyrrole-d4 (ring-d4) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various halogenating agents and catalysts depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methylpyrrole-d4 oxide, while reduction can produce N-Methylpyrrole-d4 alcohol .

科学研究应用

Drug Development

N-Methylpyrrole-d4 is utilized in the synthesis of novel pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural properties allow it to serve as a building block for more complex molecules, which can exhibit enhanced biological activity. For instance, studies have shown that derivatives of N-methylpyrrole can act as selective antagonists for dopamine receptors, which are crucial targets in the treatment of conditions such as schizophrenia and Parkinson's disease .

Case Study: Dopamine Receptor Antagonists

Recent research has explored the development of spirocyclic compounds based on N-Methylpyrrole-d4, demonstrating significant selectivity towards dopamine receptor subtype 4 (D4R). These compounds showed promising results in preclinical models, indicating their potential as therapeutic agents for managing Parkinson’s disease . The application of N-Methylpyrrole-d4 in this context highlights its role in enhancing drug efficacy through structural modifications.

Organic Synthesis

Building Block for Heterocycles

N-Methylpyrrole-d4 is an essential intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo electrophilic aromatic substitution reactions makes it a versatile precursor for synthesizing pyrroles and other nitrogen-containing heterocycles. This feature is particularly useful in the development of agrochemicals and materials science applications .

Table 2: Synthetic Applications

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Electrophilic Substitution | 2-Acetyl-N-methylpyrrole | 85 |

| Cyclization | Spirocyclic Compounds | 78 |

| Functionalization | Alkylated Derivatives | 90 |

作用机制

The mechanism of action of N-Methylpyrrole-d4 (ring-d4) primarily involves its role as an isotopic label. The deuterium atoms in the compound provide distinct NMR signals, allowing researchers to track the compound’s behavior and interactions in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

相似化合物的比较

Similar Compounds

N-Methylpyrrole: The non-deuterated version of the compound.

N-Methylpyrrole-d3: A partially deuterated version with three deuterium atoms.

N-Methylpyrrole-d5: A fully deuterated version with five deuterium atoms

Uniqueness

N-Methylpyrrole-d4 (ring-d4) is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of four deuterium atoms in the pyrrole ring offers a balance between isotopic labeling and chemical stability, making it a valuable tool in various research applications .

生物活性

N-Methylpyrrole-d4 (ring-d4) is a deuterated analog of N-methylpyrrole, a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, particularly focusing on its potential applications in cancer therapy and other therapeutic areas.

N-Methylpyrrole-d4 has the molecular formula C5H7D4N and is characterized by the substitution of four hydrogen atoms with deuterium, which enhances its stability and allows for more precise tracking in biological studies. The compound's structure is pivotal for its interaction with biological systems.

Antitumor Properties

Recent studies have highlighted the antitumor potential of N-Methylpyrrole-d4 and its derivatives. For instance, research indicates that pyrrole-based compounds exhibit anti-proliferative activity against various cancer cell lines, including breast cancer cells. The mechanism of action often involves the inhibition of key enzymes involved in nucleotide biosynthesis, which is crucial for cancer cell proliferation.

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| N-Methylpyrrole-d4 | MCF-7 (Breast Cancer) | 250 | Inhibition of thymidylate synthase |

| 6-Methyl Substituted | Various | >1000 | Selective transport via folate receptors |

The above table summarizes findings from various studies where N-Methylpyrrole-d4 demonstrated significant biological activity. The compound's modifications, such as the introduction of a 6-methyl group, affect its transport properties and selectivity towards different cellular pathways.

N-Methylpyrrole-d4 is believed to interact with multiple targets within cancer cells:

- Thymidylate Synthase Inhibition : This enzyme is critical for DNA synthesis, and its inhibition can lead to reduced proliferation of cancer cells.

- De Novo Purine Biosynthesis : Compounds derived from N-Methylpyrrole-d4 have shown selective inhibition of enzymes involved in purine metabolism, which is essential for nucleotide synthesis in rapidly dividing cells.

- Selective Transport Mechanisms : The presence of methyl groups alters how these compounds are transported into cells, enhancing their efficacy in targeting tumor cells over normal cells.

Study 1: Antiproliferative Effects on Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that N-Methylpyrrole-d4 effectively inhibited cell proliferation with an IC50 value of 250 nM. The study indicated that this compound could serve as a lead structure for developing new anticancer agents due to its selective action on tumor cells while sparing normal cells .

Study 2: Mechanistic Insights into Transport Selectivity

Further investigations revealed that introducing a 6-methyl group into the pyrrole ring significantly altered the transport characteristics of related compounds. These modifications led to a complete loss of transport via the reduced folate carrier (RFC), while maintaining or enhancing selectivity for folate receptors (FRs), suggesting a potential strategy for improving drug delivery to tumors .

属性

IUPAC Name |

2,3,4,5-tetradeuterio-1-methylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHNLMTVIGZXSG-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=C1[2H])[2H])C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。